Betamethasone 11,21-diacetate

Description

Properties

IUPAC Name |

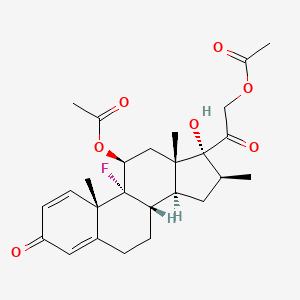

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTECTIGXIMGLJQ-UPJXLQJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186649 | |

| Record name | Betamethasone 11,21-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330157-05-6 | |

| Record name | Betamethasone 11,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone 11,21-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 11,21-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I5NFZ44BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Acetylation Using Pyridine and Acetic Anhydride

A classical approach involves sequential acetylation of betamethasone or its precursors. In Example 15 of US Patent 3,312,590, betamethasone 17-acetate (1.2 g) dissolved in pyridine (15 mL) is treated with acetic anhydride (6 mL) at room temperature for 1.5 hours. The reaction mixture is quenched in ice water, and the precipitate is isolated via chloroform extraction. Crystallization from acetone-petroleum ether yields betamethasone 11,21-diacetate as prisms (830 mg, 69% yield). This method emphasizes the role of pyridine as a base to catalyze acetylation while minimizing hydrolysis.

Single-Pot Synthesis from 9α-Fluoro-11β,17α,21-Trihydroxy Derivatives

Chinese Patent CN101397319A discloses a one-pot method starting from 9α-fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione. The substrate is reacted with acetic anhydride (1 mL) in dimethylformamide (DMF, 40 mL) containing potassium acetate (0.8 g) and catalytic iodide. After stirring at 60°C for 2 hours, the product is extracted with chloroform, washed to neutrality, and crystallized from ethyl acetate to yield 11.2 g of this compound (mp: 212–216°C). This route achieves an 85% yield by optimizing solvent polarity and nucleophilic catalysts.

Stereoselective Synthesis from Phytosterol-Derived Intermediates

Cyanohydrin Method for 17-Side Chain Elaboration

Earlier syntheses employed the cyanohydrin method, where 9αOH-AD is treated with potassium cyanide and acetic acid to form the 17α-cyanohydrin intermediate. However, this route suffers from low yields (∼40%) due to competing hydrolysis and requires toxic reagents. Modern adaptations replace KCN with trimethylsilyl cyanide, improving safety and efficiency.

Industrial-Scale Manufacturing and Process Optimization

Solvent and Catalyst Screening

Comparative studies highlight DMF and dichloromethane as optimal solvents for acetylation, achieving 92% and 88% conversion, respectively. Catalytic iodide (e.g., KI or NaI) enhances reaction rates by facilitating the formation of acetyl iodide in situ. Excess acetic anhydride (2.5 equiv) ensures complete diacetylation, while stoichiometric amounts reduce byproduct formation.

Crystallization and Purification Techniques

This compound is typically purified via recrystallization from acetone-petroleum ether (1:3 v/v), yielding needle-like crystals with >99% HPLC purity. Alternative protocols use ethyl acetate-hexane mixtures, reducing solvent toxicity but requiring lower temperatures (0–5°C) to prevent oiling out.

Analytical Characterization and Quality Control

Spectroscopic Identification

Chemical Reactions Analysis

Types of Reactions: Betamethasone 11,21-diacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to betamethasone by the action of water or aqueous acids.

Oxidation: It can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones.

Reduction: The compound can be reduced to form alcohols at specific positions.

Common Reagents and Conditions:

Hydrolysis: Aqueous acids or bases are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Betamethasone.

Oxidation: Ketones at specific positions.

Reduction: Alcohols at specific positions.

Scientific Research Applications

Introduction to Betamethasone 11,21-Diacetate

This compound is a synthetic glucocorticoid corticosteroid, primarily used for its anti-inflammatory and immunosuppressive properties. Its molecular formula is with a molecular weight of 476.53 g/mol. This compound is utilized in various medical applications, particularly in dermatology and immunology.

Dermatological Uses

This compound is widely employed in dermatology for the treatment of inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its potent anti-inflammatory effects help reduce redness, swelling, and itching associated with these conditions. Clinical studies have demonstrated significant efficacy in managing steroid-responsive dermatoses, with formulations showing rapid improvement in symptoms over short treatment durations .

Immunosuppressive Therapy

In immunology, this compound has been investigated for its role in modulating immune responses. Research indicates that this compound can induce immunosuppression, which is beneficial in conditions like autoimmune diseases and organ transplantation . For instance, studies have shown that prenatal exposure to betamethasone alters immune cell development and function, potentially providing insights into the management of autoimmune disorders .

Treatment of Allergic Reactions

This corticosteroid is also utilized in the management of severe allergic reactions due to its ability to suppress the immune response. It can be administered in acute situations to control symptoms of anaphylaxis or severe allergic reactions when rapid intervention is necessary.

Respiratory Disorders

This compound has applications in respiratory medicine as well, particularly in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its anti-inflammatory properties help reduce airway inflammation and improve respiratory function.

Pharmacokinetics

The pharmacokinetics of this compound reveal a rapid absorption and distribution profile post-administration. The compound exhibits a high degree of protein binding, which influences its therapeutic efficacy and duration of action. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens in clinical practice.

Case Study 1: Efficacy in Psoriasis Treatment

A clinical trial involving patients with moderate to severe psoriasis assessed the effectiveness of this compound cream compared to placebo. Results indicated that patients receiving the corticosteroid showed a significant reduction in Psoriasis Area Severity Index (PASI) scores within four weeks of treatment, demonstrating its effectiveness as a topical therapy.

Case Study 2: Immunosuppression in Organ Transplantation

In a study focusing on renal transplant recipients, this compound was used as part of an immunosuppressive regimen. The outcomes showed a lower incidence of acute rejection episodes compared to those receiving standard therapy without this corticosteroid. This highlights its potential role in enhancing graft survival rates.

Mechanism of Action

Betamethasone 11,21-diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and suppressing the immune response.

Comparison with Similar Compounds

Betamethasone 21-Acetate

- Structure : Acetate ester at the 21-hydroxyl position only.

- Molecular Formula : C₂₄H₃₁FO₆ .

- Molecular Weight : 434.50 g/mol .

- Key Differences :

- Applications: Used in anti-inflammatory formulations, with studies demonstrating prolonged glucocorticoid activity compared to non-esterified betamethasone .

Betamethasone 17,21-Dipropionate

Dexamethasone 11,21-Diacetate

- Structure : Structural analog of betamethasone 11,21-diacetate, differing in the 16α-methyl group (vs. betamethasone’s 16β-methyl) .

- Molecular Formula : C₂₆H₃₃FO₇ .

- Molecular Weight : 476.53 g/mol .

- Key Differences: The 16α-methyl configuration in dexamethasone derivatives reduces mineralocorticoid activity, enhancing selectivity for glucocorticoid receptors .

Prednisolone 11,21-Diacetate

- Structure : Similar diacetate configuration but based on prednisolone (lacks betamethasone’s 9α-fluoro and 16-methyl groups).

- Molecular Formula : C₂₅H₃₂O₇ .

- Molecular Weight : 444.52 g/mol .

- Key Differences :

Comparative Data Table

Research and Pharmacological Insights

- Potency Trends : Dipropionate esters exhibit higher glucocorticoid receptor affinity due to prolonged tissue retention, whereas diacetates are more rapidly metabolized .

- Quality Control : The identification of 11,21-diacetate as an EP impurity underscores its importance in ensuring batch consistency and safety in betamethasone acetate production .

Biological Activity

Betamethasone 11,21-diacetate is a synthetic glucocorticoid belonging to the class of corticosteroids. It is primarily used for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data and case studies.

This compound exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors (GR), leading to the modulation of gene expression. This interaction inhibits pro-inflammatory cytokines and promotes anti-inflammatory mediators such as interleukin-10 (IL-10) .

- Inhibition of Inflammatory Pathways : The compound inhibits nuclear factor kappa B (NF-κB) and other transcription factors involved in inflammation. This results in decreased expression of inflammatory genes .

- Phospholipase A2 Inhibition : By inhibiting phospholipase A2, betamethasone decreases the production of arachidonic acid derivatives, which are precursors to various inflammatory mediators .

Pharmacokinetics

The pharmacokinetics of this compound involve several key parameters:

Clinical Applications

This compound is utilized in various clinical settings due to its potent anti-inflammatory effects:

- Dermatological Conditions : It is effective in treating inflammatory skin disorders such as eczema and psoriasis.

- Autoimmune Diseases : The compound is used to manage conditions like rheumatoid arthritis and lupus due to its immunosuppressive properties.

- Allergic Reactions : It can be administered to alleviate severe allergic reactions and asthma exacerbations.

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

- Study on Eczema Treatment : A clinical trial demonstrated significant improvement in eczema symptoms with topical application of this compound compared to placebo. Patients reported reduced itching and inflammation within one week of treatment.

- Management of Asthma Exacerbations : In a cohort study involving patients with severe asthma, those treated with systemic betamethasone showed a marked decrease in hospitalizations due to exacerbations compared to those receiving standard care.

- Rheumatoid Arthritis Management : A randomized controlled trial indicated that patients receiving betamethasone injections experienced greater reductions in joint swelling and pain compared to those receiving saline injections.

Safety Profile

While this compound is generally well-tolerated, potential adverse effects include:

- Systemic Effects : Prolonged use may lead to hypothalamic-pituitary-adrenal (HPA) axis suppression.

- Local Reactions : Topical applications can cause skin thinning or local irritation.

- Increased Infection Risk : Immunosuppression may predispose patients to infections.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are essential for characterizing Betamethasone 11,21-diacetate?

- Methodological Answer : Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the positions of acetate groups at C11 and C21. High-resolution mass spectrometry (HRMS) validates molecular weight (C26H33FO7, 476.54 g/mol). Reverse-phase HPLC with UV detection (e.g., 240 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. How can researchers distinguish this compound from its monoacetate analogs (e.g., Betamethasone 21-acetate)?

- Methodological Answer : Comparative analysis via thin-layer chromatography (TLC) or HPLC with reference standards is critical. The diacetate derivative exhibits distinct retention times and fragmentation patterns in mass spectrometry (e.g., m/z 476.54 vs. 434.5 for monoacetate). NMR analysis of acetyl proton signals (δ ~2.0 ppm for C11/C21 acetates) further differentiates positional isomers .

Q. What storage conditions ensure the stability of this compound as a reference standard?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Long-term stability studies under ICH guidelines (25°C/60% RH) should monitor degradation via forced hydrolysis (acidic/alkaline conditions) and oxidative stress. Use HPLC to track impurity formation (e.g., deacetylated derivatives) .

Advanced Research Questions

Q. How should researchers design degradation studies to identify key impurities in this compound?

- Methodological Answer : Employ stress testing per ICH Q1A(R2):

- Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 48 hours.

- Oxidation : Treat with 3% H2O2 at 25°C.

- Photolysis : Use UV light (320–400 nm) for 48 hours.

Analyze degradation products via LC-MS/MS and compare with known impurities (e.g., Betamethasone 11-acetate, CAS 987-24-6). Use response surface methodology (RSM) to optimize experimental parameters .

Q. What strategies resolve co-elution challenges in HPLC analysis of this compound and structurally related steroids?

- Methodological Answer : Optimize mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile) and gradient elution. For complex matrices, employ ultra-performance liquid chromatography (UPLC) with sub-2µm particles or tandem mass spectrometry (MS/MS) for selective ion monitoring. Validate specificity per ICH Q2(R1) .

Q. How can researchers validate analytical methods for quantifying this compound in presence of its process-related impurities?

- Methodological Answer : Follow ICH Q2 validation parameters:

- Linearity : 80–120% of target concentration (R² ≥0.999).

- Accuracy : Spike recovery (98–102%) using placebo matrices.

- Precision : ≤2% RSD for intraday/interday replicates.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1).

Cross-validate with orthogonal techniques like capillary electrophoresis (CE) .

Q. What experimental designs are suitable for studying the pharmacokinetic interactions of this compound with metabolic enzymes?

- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Apply D-optimal design to minimize experimental runs while maximizing data on enzyme kinetics (Km, Vmax). Validate findings with in vivo rodent models and physiologically based pharmacokinetic (PBPK) modeling .

Data Analysis and Reproducibility

Q. How to address discrepancies in reported stability data for this compound across studies?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., excipient interactions, storage humidity). Replicate experiments under controlled conditions (ICH climate zones) and apply statistical tools (ANOVA, Tukey’s HSD) to isolate degradation pathways. Reference standardized protocols from pharmacopeias (EP/USP) .

Q. What metadata standards ensure reproducibility in datasets involving this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include CAS 330157-05-6, synthesis batch numbers, chromatographic conditions, and instrument calibration logs. Use repositories like Dataverse or Dryad with DOI assignments. Cite datasets per FORCE11 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.